molecular formula C7H5ClN2O B029605 Zoxazolamine CAS No. 61-80-3

Zoxazolamine

Cat. No.: B029605
CAS No.: 61-80-3
M. Wt: 168.58 g/mol
InChI Key: YGCODSQDUUUKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoxazolamine (C₈H₆ClN₃O₂) is a benzoxazole derivative initially developed as a skeletal muscle relaxant. It exhibits dual pharmacological roles:

  • Uricosuric Activity: Inhibits uric acid reabsorption in the kidneys, lowering plasma uric acid levels in chronic gout .

This compound’s pharmacokinetics are influenced by hepatic enzymes (CYP1A2, CYP2E1), hormonal treatments (e.g., ACTH, glucocorticoids), and genetic factors (e.g., CAR/PXR pathways) .

Chemical Reactions Analysis

Zoxazolamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including chlorzoxazone.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Zoxazolamine is utilized in pharmacological studies to assess its effects on muscle spasticity and oxidative enzyme activity. Its unique properties make it a valuable tool in experimental settings.

Muscle Relaxation and Spasticity Management

This compound has been administered to patients suffering from spasticity due to conditions such as multiple sclerosis and spinal cord injuries. In a study involving 18 patients with spinal lesions, 14 exhibited significant reductions in spasticity after treatment with this compound, demonstrating its efficacy in managing muscle spasms associated with neurological disorders . However, the drug's effects were less predictable in patients with brain lesions, indicating variability in response based on the underlying condition.

Pharmacodynamics Studies

In experimental pharmacology, this compound is used to evaluate changes in oxidative enzyme activity through paralysis time tests in rodents. Research indicated that this compound influences the distribution of drugs between cerebrospinal fluid (CSF) and the biophase, which is crucial for understanding its pharmacokinetics . The compound's ability to rapidly distribute suggests potential for further studies on drug interactions and effects on the central nervous system.

Clinical Research Findings

This compound has been involved in various clinical studies aimed at understanding its therapeutic potential and safety profile.

Case Studies on Efficacy

  • Spinal Cord Injury Patients : A preliminary report noted that this compound significantly alleviated spasticity in patients with spinal cord lesions. The drug's relaxing effects were particularly notable in cases where surgical intervention was previously considered unnecessary after treatment .
  • Combination Therapy Studies : In an investigation involving eight patients with spasticity due to spinal cord injuries, this compound was tested alongside chlorpromazine. While some side effects were reported, the combination did not yield consistent improvements in muscle spasticity across the cohort .

Toxicology and Safety Assessments

This compound has also been studied for its toxicological profile, particularly concerning drug-induced liver injury (DILI). It has been classified among compounds with a high DILI risk, emphasizing the need for caution during clinical use . This highlights the importance of ongoing monitoring and research into its safety parameters.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Muscle RelaxationSignificant reduction in spasticity among multiple sclerosis patients
PharmacodynamicsRapid distribution between CSF and biophase; influenced by infusion rates
Clinical Combination TherapyNo consistent effect on muscle spasticity when combined with chlorpromazine
ToxicologyHigh risk of drug-induced liver injury (DILI)

Mechanism of Action

Zoxazolamine exerts its muscle relaxant effects by acting as an opener of intermediate conductance calcium-activated potassium channels. This action decreases striatal dopamine metabolism without affecting striatal dopamine concentrations. The compound specifically decreases dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Chlorzoxazone

  • Structure: Shares a benzoxazole backbone with zoxazolamine but replaces the amino group with a hydroxyl group .
  • Pharmacology :
    • Muscle Relaxation : Comparable efficacy to this compound but lacks uricosuric activity .
    • Metabolism : Prolonged plasma levels when co-administered with this compound due to metabolic interference .
    • Mechanism : Activates SK2 potassium channels, enhancing membrane hyperpolarization. However, this compound is a partial agonist with lower potency (1-EBIO > chlorzoxazone > this compound) .

Mephenesin and Meprobamate

  • Mephenesin: Activity: Primarily acts at the spinal level, with shorter duration and lower potency compared to this compound . Sedation: Lacks the pronounced supraspinal depressive effects seen in this compound .
  • Meprobamate :
    • Muscle Relaxation : Similar spinal-level action but with stronger sedative effects, making it more popular for anxiety disorders .
    • Metabolism : Induces hepatic enzymes (e.g., CYP2B10), contrasting with this compound’s CYP1A2/2E1 dependence .

Phenaglycodol

  • Activity : Combines spinal and supraspinal depressant effects, resembling barbiturates.

Metabolic and Pharmacodynamic Comparisons

Enzyme Induction and Drug Interactions

Compound Key Metabolizing Enzymes Enzyme Induction Potential Notable Interactions
This compound CYP1A2, CYP2E1 Weak (vs. phenobarbital) ACTH ↑ metabolism ; HFD no effect
Chlorzoxazone CYP2E1 None reported Inhibited by this compound
Meprobamate CYP2B10 Strong (CAR/PXR pathways) Enhances APAP toxicity
  • Hormonal Modulation :
    • ACTH and PCN augment this compound resistance via hepatic enzyme induction and blood-brain barrier modulation .
    • Fludrocortisone reduces this compound brain penetration, unlike other glucocorticoids .

Uricosuric Activity

Compound Uricosuric Efficacy (vs. Probenecid) Mechanism
This compound 2–4× probenecid Uric acid secretion ↑
Chlorzoxazone None N/A
Sulfinpyrazone Comparable to this compound Competitive inhibition

Clinical and Toxicological Profiles

Adverse Effects

Compound Common Side Effects Severe Risks
This compound GI upset, dizziness Rare hepatitis
Chlorzoxazone Drowsiness, rash Hepatotoxicity
Meprobamate Sedation, dependence Overdose mortality

Biological Activity

Zoxazolamine, a compound originally developed as a muscle relaxant, has garnered attention for its diverse biological activities. This article explores its pharmacodynamics, therapeutic applications, and metabolic pathways, supported by case studies and research findings.

Overview of this compound

This compound is primarily recognized for its muscle relaxant properties, particularly in the treatment of spasticity related to spinal cord injuries and other neurological conditions. Its mechanism of action involves the modulation of neurotransmitter release and inhibition of spinal reflexes, contributing to muscle relaxation.

Pharmacodynamics

Pharmacokinetics and Mechanism of Action

This compound's pharmacokinetic profile reveals rapid distribution in the central nervous system (CNS). Research indicates that upon intravenous administration, this compound reaches peak serum concentrations quickly, with significant effects observed within minutes. The compound's metabolism is influenced by various factors, including liver enzyme activity, which can alter its efficacy and safety profile.

A study demonstrated that this compound is metabolized to 6-hydroxythis compound in liver microsomes, with flavone significantly enhancing this metabolic process . This finding suggests potential interactions with other compounds that may influence this compound's effectiveness.

Therapeutic Applications

Muscle Spasticity

This compound has been evaluated in clinical settings for its effectiveness in reducing spasticity. A notable case study involved 18 patients with spinal cord lesions. Among these patients, 14 exhibited significant reductions in spasticity after treatment with this compound . The most pronounced effects were observed in patients with multiple sclerosis, while responses varied in those with brain lesions.

Uricosuric Effects

Recent investigations have identified this compound as a potent uricosuric agent. It enhances uric acid excretion, making it a candidate for treating gout and hyperuricemia. A study reported that this compound effectively controlled joint manifestations and reduced tophi size in patients with gout . This property distinguishes it from traditional gout treatments, offering a novel therapeutic avenue.

Case Studies

  • Spinal Cord Injury Patients
    • Study Design : Eight patients were administered this compound alongside other medications to evaluate its impact on muscle spasticity.
    • Findings : The results were mixed; while some patients reported relief from symptoms, others experienced adverse effects such as drowsiness and nausea without consistent improvement in spasticity .
  • Gout Management
    • Study Design : A cohort of patients receiving this compound was monitored for changes in uric acid levels and clinical symptoms.
    • Results : Significant reductions in uric acid levels were observed, correlating with improvements in joint pain and swelling .

Metabolic Pathways

The metabolism of this compound involves hepatic enzymes that can influence its pharmacological effects. Factors such as age, genetic polymorphisms in drug-metabolizing enzymes, and concurrent medications can significantly alter its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study zoxazolamine's metabolic effects, and how are they validated?

this compound is frequently employed in rodent models to assess cytochrome P-450 (CYP) enzyme activity, particularly as a muscle relaxant whose metabolism is sex-dependent in mice. Paralysis duration post-injection serves as a functional readout for CYP activity. Validation involves correlating paralysis time with biochemical assays (e.g., RNA sequencing of CYP isoforms) and comparing results across genetic or dietary interventions (e.g., high-fat diet models) .

Q. What standardized assays are recommended for evaluating this compound's antifungal repurposing potential?

Researchers should use in vitro antimicrobial assays, including antifungal (e.g., against Candida spp.), antibacterial, and antiproliferative screens. These assays require strict adherence to protocols for dose-response curves, minimum inhibitory concentration (MIC) determination, and cytotoxicity testing in mammalian cell lines. Cost-effective SOPs for these assays have been developed by groups with expertise in bioassays .

Q. How is this compound's role as a CYP activity indicator methodologically optimized?

Key parameters include:

  • Dose standardization : Ensuring consistent paralysis duration (e.g., 262 ± 62.3 minutes in control rats).
  • Control groups : Using chlordiazepoxide-treated animals to validate shortened paralysis time (118 ± 13.4 minutes) as a positive control for altered metabolism.
  • Sex stratification : Accounting for sex-specific CYP expression in mice .

Advanced Research Questions

Q. How can contradictory data on this compound's metabolism in high-fat diet (HFD) models be resolved?

While HFD prolongs midazolam-induced sleep time (CYP3A-dependent), it does not alter this compound paralysis time, despite transcriptional repression of CYP3A11. This discrepancy suggests:

  • Enzyme specificity : this compound is metabolized by CYP1A2 and CYP2E1, which are unaffected by HFD.
  • Compensatory pathways : Alternative metabolic routes (e.g., phase II conjugation) may offset CYP3A repression. Researchers should combine RNA-seq, metabolomics, and enzyme inhibition studies to dissect these pathways .

Q. What molecular mechanisms underlie this compound's off-target effects in pigment regulation?

this compound downregulates MITF (microphthalmia-associated transcription factor) and pigmentation genes (TYR, TRP1/2) in melanocytes via dose-dependent pathways. Advanced studies require:

  • qRT-PCR and ChIP-seq to map transcriptional changes.
  • Kinase activity profiling to identify upstream regulators (e.g., MAPK/ERK signaling). These findings highlight its potential as a tool compound for studying hyperpigmentation disorders .

Q. How should researchers address sex-specific variability in this compound metabolism studies?

Male and female mice exhibit divergent paralysis times due to sex-biased CYP expression (e.g., CYP2C11 in males). Methodological recommendations include:

  • Stratified cohort design : Separate analysis by sex.
  • Hormonal modulation : Testosterone/estradiol supplementation to isolate hormonal vs. genetic drivers.
  • Knockout models : Use CYP isoform-specific KO mice to validate metabolic pathways .

Q. What statistical approaches are critical for analyzing this compound pharmacodynamics?

  • One-way ANOVA with Bonferroni correction : For multi-group comparisons (e.g., diet interventions).
  • Pearson correlation : Linking CYP RNA levels with paralysis duration.
  • Power analysis : Ensure sufficient sample size to detect subtle metabolic shifts (e.g., SEM <20% of mean) .

Q. Methodological Challenges & Best Practices

Q. How can researchers ensure reproducibility in this compound paralysis time assays?

Common pitfalls include:

  • Injection technique variability : Standardize injection volume, site (intraperitoneal), and needle gauge.
  • Environmental factors : Control ambient temperature, as hypothermia prolongs paralysis.
  • Blinding : Minimize observer bias in paralysis endpoint determination. Detailed protocols should be included in supplementary materials per journal guidelines .

Q. What strategies validate this compound's novel mechanisms beyond muscle relaxation?

For studies exploring off-target effects (e.g., SK2 channel modulation or MITF inhibition):

  • Patch-clamp electrophysiology : Confirm ion channel interactions.
  • CRISPR/Cas9 knockout : Validate target gene necessity (e.g., MITF KO in melanocytes).
  • Structural analogs : Compare bioactivity of this compound derivatives (e.g., chlorzoxazone) to isolate pharmacophores .

Q. How should conflicting data on this compound's hepatic metabolism be addressed in grant proposals?

Emphasize:

  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to resolve pathway redundancies.
  • Clinical relevance : Link rodent data to clinical reports of prolonged anesthetic recovery in DM1 patients.
  • Innovative models : Use humanized CYP mice or 3D liver spheroids to enhance translational validity .

Properties

IUPAC Name

5-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCODSQDUUUKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045245
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-80-3
Record name Zoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoxazolamine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zoxazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zoxazolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOXAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.